Benzyl methyl sulfoxide

描述

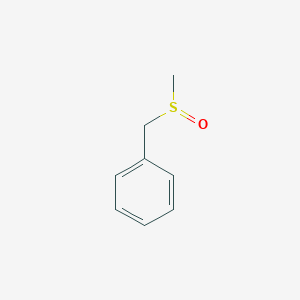

Benzyl methyl sulfoxide is an organic compound with the molecular formula C8H10OS. It is characterized by the presence of a sulfoxide group bonded to a benzyl group and a methyl group. This compound is known for its versatility in organic synthesis and its applications in various fields such as medicinal chemistry and materials science.

准备方法

Synthetic Routes and Reaction Conditions: Benzyl methyl sulfoxide can be synthesized through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®. The reaction proceeds under green conditions without the need for a metal catalyst, making it an environmentally friendly approach .

Industrial Production Methods: In industrial settings, this compound is typically produced using low-cost and readily available raw materials. The process involves the reaction of methyl aromatic hydrocarbons with suitable oxidizing agents to yield functionalized benzyl sulfoxides. This method is advantageous due to its high functional group tolerance and good product yields .

化学反应分析

Types of Reactions: Benzyl methyl sulfoxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as dimethyl sulfoxide (DMSO) in the presence of sulfuric acid.

Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of benzyl methyl sulfide.

Substitution: Nucleophilic substitution reactions involving this compound and benzyl halides can produce various benzyl methyl sulfides.

Major Products: The major products formed from these reactions include aromatic aldehydes, benzyl methyl sulfides, and other functionalized sulfoxides.

科学研究应用

Synthesis and Chemical Reactions

Benzyl methyl sulfoxide is often synthesized through nucleophilic substitution reactions involving benzyl halides and dimethyl sulfoxide (DMSO). This method allows for the efficient production of various benzyl methyl sulfoxides without the need for transition metals. The reaction typically employs phenyltrimethylammonium tribromide as a mediator, facilitating the transformation of benzyl halides into sulfoxides .

Table 1: Synthesis Methods of this compound

Biotechnological Applications

Biotechnological methods for the oxidation of sulfides to sulfoxides have been explored extensively. This compound can be produced using microbial cultures that exhibit high enantioselectivity. For instance, certain strains of Aspergillus and Bradyrhizobium have been shown to oxidize thioanisole effectively, resulting in high yields of sulfoxides with significant enantiomeric excess .

In addition to microbial synthesis, enzymatic processes such as those involving Baeyer-Villiger monooxygenases have been utilized to convert various substrates into their corresponding sulfoxides, highlighting the versatility of this compound in biotransformation applications .

Therapeutic Potential

This compound and its derivatives are being investigated for their therapeutic properties. Compounds with a sulfoxide functional group have been identified as potential anti-inflammatory agents. For example, analogs of tiopinac, which contain benzyl sulfide structures, have demonstrated significant anti-inflammatory and analgesic effects .

Moreover, research indicates that this compound can serve as a precursor for the synthesis of bioactive molecules, enhancing its relevance in pharmaceutical chemistry .

Case Studies and Research Findings

Several studies have documented the efficacy and application of this compound in various contexts:

- Case Study 1 : A study on the use of microbial cultures for the oxidation of thioanisoles reported a conversion rate exceeding 70% with high enantiomeric purity (ee > 99%) when using specific bacterial strains .

- Case Study 2 : Research on chemical synthesis highlighted a novel pathway for producing this compound via a palladium-catalyzed reaction under mild conditions, yielding high amounts of product with minimal by-products .

- Case Study 3 : Investigations into the therapeutic applications revealed that compounds derived from this compound exhibited significant anti-inflammatory activity in preclinical models, suggesting potential use in treating inflammatory diseases .

作用机制

The mechanism of action of benzyl methyl sulfoxide involves its ability to act as a polar aprotic solvent and reaction medium. It readily penetrates cellular membranes, enhancing the diffusion of other substances through the skin. Additionally, this compound exhibits antioxidant activity, which contributes to its protective effects in biological systems .

相似化合物的比较

- Dimethyl sulfoxide (DMSO)

- Benzyl sulfoxide

- Methyl sulfoxide

- Dibenzyl sulfoxide

Comparison: Benzyl methyl sulfoxide is unique due to its specific combination of a benzyl group and a methyl group attached to the sulfoxide moiety. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, dimethyl sulfoxide is widely used as a solvent and reagent in organic synthesis, but it lacks the benzyl group that provides additional reactivity and functionalization options in this compound .

生物活性

Benzyl methyl sulfoxide (BMSO), an organosulfur compound, has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of BMSO, focusing on its mechanisms, applications, and relevant case studies.

BMSO is characterized by a sulfoxide functional group, which includes a sulfur atom bonded to an oxygen atom and two carbon atoms. The molecular formula for BMSO is CHOS. Its unique structure allows it to participate in various biochemical reactions, particularly in the preparation of chiral sulfoxides and as a reagent in organic synthesis.

The mechanism of action of BMSO involves its interaction with sulfoxide reductases, enzymes that catalyze the reduction of sulfoxides to sulfides. This interaction is critical for understanding its biological effects, as it can influence cellular processes and metabolic pathways. However, detailed studies on the specific pathways and interactions remain limited.

Biological Activities

BMSO has been studied for several potential biological activities:

- Anticancer Activity : Research indicates that BMSO derivatives exhibit significant anticancer properties. For instance, novel benzyl sulfoxide derivatives have been synthesized and evaluated as potent tyrosine kinase inhibitors. Compounds such as (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one demonstrated IC values of 1.34 μM and 2.69 μM against various cancer cell lines (HeLa, HepG2, MCF-7, SCC-15, A549) indicating strong antiproliferative effects .

- Biological Membrane Penetration : BMSO is noted for its ability to penetrate biological membranes effectively, enhancing the diffusion of other substances across these barriers. This property makes it a valuable tool in drug delivery systems.

- Insecticidal and Fungicidal Effects : The sulfoxide group is associated with broad-spectrum biological activities, including insecticidal and fungicidal effects, which could be leveraged in agricultural applications .

Study on Antitumor Effects

A study focused on synthesizing novel benzyl sulfoxide derivatives aimed at evaluating their anticancer potential. The synthesized compounds were tested for their inhibitory activity against tyrosine kinases, crucial targets in cancer therapy. Among the derivatives tested, two compounds (6j and 6o) exhibited remarkable activity with IC values below 40 μM across multiple cancer cell lines .

Mechanistic Insights

Research has also explored the kinetic behavior of BMSO in reactions involving benzyl halides. These studies have provided insights into its reactivity patterns and potential applications in organic synthesis .

Data Summary

The following table summarizes key findings related to the biological activities of BMSO:

| Activity | Description | IC |

|---|---|---|

| Anticancer | Effective against multiple cancer cell lines | < 40 μM (various) |

| Tyrosine Kinase Inhibition | Significant inhibitory activity on tyrosine kinases | 1.34 - 2.69 μM |

| Membrane Penetration | Enhances diffusion of substances through biological membranes | Not quantified |

| Insecticidal/Fungicidal | Broad-spectrum activity noted | Not quantified |

属性

IUPAC Name |

methylsulfinylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISVNGUOWUKZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002662 | |

| Record name | [(Methanesulfinyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-86-2 | |

| Record name | [(Methylsulfinyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(Methylsulphinyl)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(Methanesulfinyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(methylsulphinyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for benzyl methyl sulfoxide?

A1: this compound is represented by the molecular formula C8H10OS [, , , ]. Its molecular weight is 154.21 g/mol. While specific spectroscopic data isn't extensively detailed in the provided papers, characteristic peaks in NMR and IR spectroscopy would be expected for the sulfoxide functional group and aromatic ring system.

Q2: How does the structure of this compound influence its inclusion within chiral cavities formed by molecules like (R)-phenylglycyl-(R)-phenylglycine?

A2: Research indicates that (R)-phenylglycyl-(R)-phenylglycine forms layer structures, creating chiral cavities that demonstrate enantioselective inclusion of this compound []. The selectivity arises from the interaction between the sulfoxide's chiral sulfur center and the cavity's defined chiral environment, largely dictated by the C-terminal phenyl group orientation within the dipeptide molecule [].

Q3: Does the solvent environment affect the conformational preference of carbanions derived from this compound?

A3: Yes, solvent significantly influences the stereochemical outcome of deuteration in this compound []. Studies reveal that the relative rates of diastereotopic methylene proton exchange vary greatly depending on the solvent, indicating shifts in conformational stability of the intermediate carbanions []. For example, ratios shift from 14:1 in D2O/NaOD to 0.5:1 in t-butanol-OD/NaO-t-butyl []. Similar trends are observed when quenching α-lithiothis compound with D2O, with diastereomeric ratios ranging from 1.7:1 in DMSO to 0.065:1 in THF [].

Q4: What can be said about the pyramidal inversion mechanism of this compound based on theoretical studies?

A4: Theoretical investigations using ab initio and DFT methods have provided valuable insights into the pyramidal inversion mechanism of this compound []. These studies calculate the energy barrier for this inversion process to be in the range of 38.7-47.1 kcal/mol, aligning well with experimental data on racemization via pyramidal inversion []. Furthermore, calculations suggest that the presence of a phenyl ring can stabilize the transition state conformations through resonance effects, thereby lowering the inversion energy barrier by approximately 3 kcal/mol compared to analogous molecules lacking a phenyl substituent [].

Q5: Can dimethyl sulfoxide (DMSO) act as a methanesulfinylating agent for benzyl halides?

A5: Yes, under specific conditions, DMSO can act as a source of "S(O)Me". A method utilizing phenyltrimethylammonium tribromide as a mediator facilitates nucleophilic substitution and oxygen transformation, enabling the direct synthesis of benzyl methyl sulfoxides from benzyl halides using DMSO as both solvent and reagent [].

Q6: How is this compound used in studying the stereochemical aspects of the Pummerer reaction?

A6: this compound, especially its deuterated analogs, serves as a valuable probe for investigating the stereochemistry of the Pummerer rearrangement [, , ]. By analyzing the deuterium content and distribution in the reaction products using techniques like NMR and mass spectrometry, researchers gain insights into the diastereotopic selectivity and isotope effects operating during the deprotonation of oxysulfonium cation intermediates [, , ].

Q7: Can this compound be used to study internal return in isotopic exchange reactions?

A7: Yes, studies using deuterated analogs of this compound and a related bridged biaryl sulfoxide have provided evidence for internal return occurring during isotopic exchange processes []. This was particularly notable in the exchange reaction of the biaryl sulfoxide within a tert-butyl alcohol-O-d environment [].

Q8: How does complexation with crown ethers impact the catalytic activity of cytochrome c proteins towards this compound oxidation?

A8: While cytochrome c proteins are not naturally enzymatic, supramolecular complexation with 18-crown-6 in methanol transforms them into catalytically active synzymes capable of enantioselective sulfoxide oxidation []. This complexation modifies the heme coordination environment, enabling the oxidation of the (S)-enantiomer of this compound at low temperatures []. Interestingly, horse heart and pigeon breast cytochrome c exhibit higher activity and enantioselectivity than yeast cytochrome c in this system [].

Q9: Can microbial biotransformation be employed to produce enantiomerically enriched this compound derivatives?

A9: Research suggests that specific microorganisms, such as Helminthosporium species NRRL 4671, can enantioselectively oxidize prochiral sulfides to yield chiral sulfoxides [, , , ]. This biocatalytic approach has been successfully applied to the synthesis of various chiral ortho-, meta-, and para-substituted benzyl methyl sulfoxides [, , , ].

Q10: How can micellar electrokinetic chromatography (MEKC) be utilized in the kinetic resolution of this compound?

A10: MEKC provides a rapid and efficient method for the simultaneous analysis of this compound and its corresponding sulfide []. This is particularly valuable for monitoring the kinetic resolution of racemic this compound using enzymes like dimethyl sulfoxide reductase from Rhodobacter sphaeroides f. sp. denitrificans, which exhibits selectivity for the (S)-enantiomer []. By monitoring the reaction progress, the (R)-enantiomer can be recovered with high enantiomeric excess [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。